molecular formula C25H22N2O5S B2862255 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866814-04-2

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B2862255
CAS No.: 866814-04-2
M. Wt: 462.52
InChI Key: DZXHGPQWPRSKQS-UHFFFAOYSA-N
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Description

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

The synthesis of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.

    Attachment of the Methoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions.

    Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Medicine: The compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methylphenyl)acetamide include:

    2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide: This compound features a fluorine atom, which may enhance its biological activity.

    2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide: This compound has a methoxy group at a different position, which may affect its reactivity and interactions.

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-17-7-3-5-9-21(17)26-24(28)16-27-15-23(25(29)20-8-4-6-10-22(20)27)33(30,31)19-13-11-18(32-2)12-14-19/h3-15H,16H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXHGPQWPRSKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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